N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-1-butanamine
Overview
Description
N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-1-butanamine, also known as BCB, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a potential drug candidate for the treatment of depression, anxiety, and other related disorders.
Mechanism of Action
The mechanism of action of N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-1-butanamine involves the inhibition of the serotonin transporter, which leads to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration activates postsynaptic serotonin receptors, leading to an improvement in mood and a reduction in anxiety. This compound has also been shown to have a weak affinity for the dopamine and norepinephrine transporters, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the serotonin transporter, which leads to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration activates postsynaptic serotonin receptors, leading to an improvement in mood and a reduction in anxiety. This compound has also been shown to have weak affinity for the dopamine and norepinephrine transporters, which may contribute to its antidepressant and anxiolytic effects. This compound has been shown to have a half-life of around 12 hours, and it is metabolized by the liver.
Advantages and Limitations for Lab Experiments
One of the advantages of N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-1-butanamine is its high affinity for the serotonin transporter, which makes it a potential drug candidate for the treatment of depression and anxiety. This compound has also been shown to have a weak affinity for the dopamine and norepinephrine transporters, which may contribute to its antidepressant and anxiolytic effects. However, one of the limitations of this compound is its potential for side effects, such as nausea, vomiting, and diarrhea. This compound may also interact with other drugs, such as monoamine oxidase inhibitors (MAOIs), which can lead to serotonin syndrome.
Future Directions
In the future, N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-1-butanamine may be further studied for its potential therapeutic benefits in the treatment of depression, anxiety, and related disorders. This compound may also be studied for its potential to interact with other drugs, such as MAOIs, and for its potential to cause side effects. Additionally, this compound may be studied for its potential to interact with other neurotransmitter systems, such as the glutamate system, which may contribute to its antidepressant and anxiolytic effects. Further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Scientific Research Applications
N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-1-butanamine has been extensively studied for its potential therapeutic benefits in the treatment of depression, anxiety, and related disorders. It has been shown to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety.
properties
IUPAC Name |
N-benzyl-N-[[3-(4-chlorophenoxy)phenyl]methyl]butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO/c1-2-3-16-26(18-20-8-5-4-6-9-20)19-21-10-7-11-24(17-21)27-23-14-12-22(25)13-15-23/h4-15,17H,2-3,16,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXRAMOQPWDITD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.